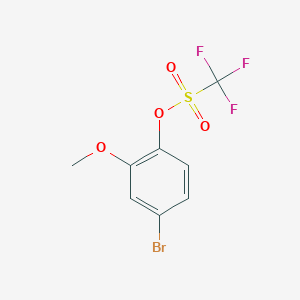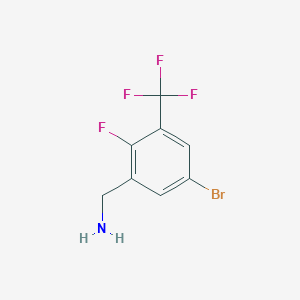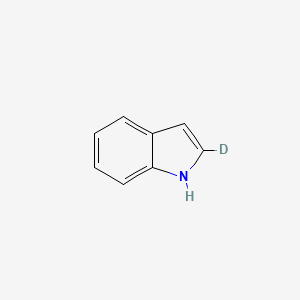
2-Deuteroindole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Deuteroindole is a deuterated derivative of indole, where one of the hydrogen atoms in the indole structure is replaced by deuterium. Indole itself is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered pyrrole ring. Indole and its derivatives are widely distributed in nature and have significant biological and pharmacological importance .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Deuteroindole typically involves the deuteration of indole. One common method is the exchange of hydrogen with deuterium using deuterium oxide (D2O) in the presence of a catalyst. Another approach involves the use of deuterated reagents in the synthesis of indole derivatives .
Industrial Production Methods: Industrial production of this compound may involve large-scale deuteration processes using deuterium gas or deuterated solvents. The choice of method depends on the desired yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Deuteroindole undergoes various chemical reactions similar to indole, including:
Electrophilic Substitution: Commonly at the 3-position of the indole ring.
Oxidation and Reduction: Can be oxidized to form indole-2-carboxylic acid or reduced to form indoline.
Substitution Reactions: Halogenation, nitration, and sulfonation reactions are typical.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents like bromine, chlorine, and nitrating agents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Major Products:
Halogenated Indoles: Products like 3-bromoindole.
Oxidized Products: Indole-2-carboxylic acid.
Reduced Products: Indoline.
Scientific Research Applications
2-Deuteroindole has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its role in biological processes and as a probe in metabolic studies.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals .
Mechanism of Action
The mechanism of action of 2-Deuteroindole involves its interaction with various molecular targets and pathways. As a deuterated compound, it exhibits kinetic isotope effects, which can influence reaction rates and metabolic pathways. This property makes it valuable in studying enzyme mechanisms and metabolic processes .
Comparison with Similar Compounds
Indole: The non-deuterated parent compound.
3-Deuteroindole: Another deuterated derivative with deuterium at the 3-position.
Indoline: The fully reduced form of indole.
Uniqueness: 2-Deuteroindole is unique due to the presence of deuterium, which imparts different physical and chemical properties compared to its non-deuterated counterpart. This makes it useful in isotope labeling studies and in understanding the effects of deuterium on biological systems .
Properties
Molecular Formula |
C8H7N |
|---|---|
Molecular Weight |
118.15 g/mol |
IUPAC Name |
2-deuterio-1H-indole |
InChI |
InChI=1S/C8H7N/c1-2-4-8-7(3-1)5-6-9-8/h1-6,9H/i6D |
InChI Key |
SIKJAQJRHWYJAI-RAMDWTOOSA-N |
Isomeric SMILES |
[2H]C1=CC2=CC=CC=C2N1 |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(1S,3S,4R,6S,8S,9R,10R,13R,14R,16R)-3,4,6,9,14-pentahydroxy-5,5,9,14-tetramethyl-16-tetracyclo[11.2.1.01,10.04,8]hexadecanyl] acetate](/img/structure/B13422804.png)
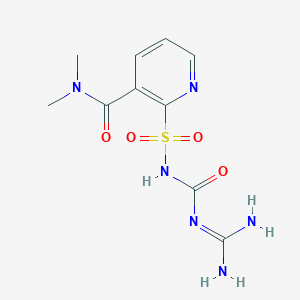
![6-Chloro-2-isopropylimidazo[1,2-b]pyridazine](/img/structure/B13422820.png)
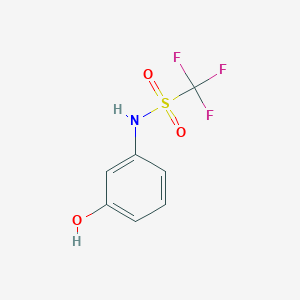
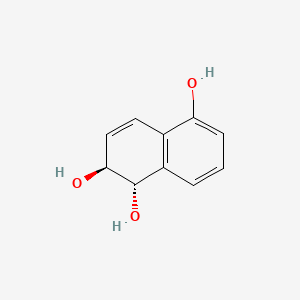
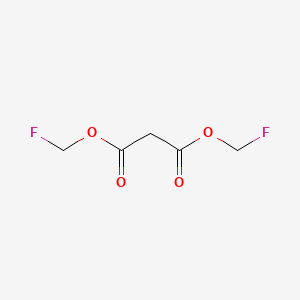
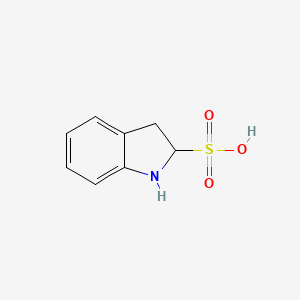
![[4-(Dimethylamino)phenyl][4-[methyl(phenylmethyl)amino]phenyl]-methanone](/img/structure/B13422850.png)
![(3'R,4S,6'R,7'S,8'Z,15'R)-7-chloro-7'-[2-(3,3-difluoroazetidin-1-yl)ethoxy]-N-(dimethylsulfamoyl)-15'-hydroxy-12'-methyl-13'-oxospiro[2,3-dihydro-1H-naphthalene-4,22'-20-oxa-1,12-diazatetracyclo[14.7.2.03,6.019,24]pentacosa-8,16(25),17,19(24)-tetraene]-15'-carboxamide](/img/structure/B13422851.png)
![N-[(6R)-2-amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl]-3-hydroxy-2-methylpentanamide](/img/structure/B13422859.png)
![(2S,4R)-1-methyl-N-[(1S,2R)-1-[(2R,3S,4S,5R,6R)-6-methylsulfanyl-3,4,5-tris(trimethylsilyloxy)oxan-2-yl]-2-trimethylsilyloxypropyl]-4-propylpyrrolidine-2-carboxamide](/img/structure/B13422860.png)
